molecular formula C15H15N7O3 B2476449 1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1351641-81-0

1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2476449
CAS No.: 1351641-81-0
M. Wt: 341.331
InChI Key: CHTBWFVMPYMRTA-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a high-purity chemical compound supplied for research and development purposes. This complex heterocyclic molecule, with the CAS Number 1351641-81-0 and molecular formula C15H15N7O3, has a molecular weight of 341.32 g/mol . This compound features a pyridazinone core, a scaffold of significant interest in medicinal chemistry . Pyridazinone derivatives are frequently explored in computer-aided drug design for their potential as inhibitors of various biological targets. Recent scientific literature highlights the application of pyridazinone-based compounds in developing novel therapeutics, such as inhibitors of Fatty Acid Binding Protein 4 (FABP4), which is a promising target for conditions including cancer, atherosclerosis, and diabetes . The presence of multiple nitrogen heterocycles in its structure makes this compound a valuable intermediate for constructing more complex molecules and for probing structure-activity relationships in drug discovery programs. The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

1-methyl-6-oxo-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-20-13(23)5-3-11(18-20)15(25)16-8-10-22-14(24)6-4-12(19-22)21-9-2-7-17-21/h2-7,9H,8,10H2,1H3,(H,16,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTBWFVMPYMRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide (CAS Number: 1351641-81-0) is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N7O3C_{15}H_{15}N_{7}O_{3} with a molecular weight of 341.32 g/mol. The structure contains a pyridazine core fused with a pyrazole moiety, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole and pyridazine scaffolds. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Evaluation
In a study examining several derivatives of 1H-pyrazole, it was found that certain compounds demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM. The most promising candidates showed significant induction of apoptosis in breast cancer MDA-MB-231 cells, enhancing caspase-3 activity by 1.33 to 1.57 times at 10 μM .

CompoundConcentration (μM)Caspase-3 Activity (fold increase)
7d101.57
7h101.33
10c10Not specified

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This aligns with findings from related studies on similar structures that have shown efficacy against various cancer types including lung, colorectal, and liver cancers .

Anti-inflammatory and Antioxidant Activity

In addition to its anticancer properties, derivatives of the pyridazine scaffold have been reported to possess anti-inflammatory and antioxidant activities. A study demonstrated that certain pyrrolo[3,4-d]pyridazinone derivatives exhibited selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .

CompoundCOX-2 Inhibition (%)COX-1 Inhibition (%)
Compound A855
Compound B9010

Research Findings

Research indicates that compounds similar to This compound can inhibit the growth of various cancer cell types effectively. For instance:

  • Breast Cancer : Induction of apoptosis in MDA-MB-231 cells.
  • Liver Cancer : Effective against HepG2 cells.

These findings suggest that the structural features of this compound play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related pyridazine and pyrazole derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity Notes Reference
1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide Pyridazine-carboxamide Pyrazole, ethyl-linked pyridazinone Hypothesized antihypertensive activity (based on structural analogs)
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (369404-26-2) Pyridazine-carboxamide 3,4-Dimethylphenyl Reported antimicrobial activity; lacks pyrazole-mediated hydrogen bonding
6-(substituted-phenyl)-2-(4-substituted-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one Pyridazinone-triazole hybrid Thioxo-triazole, substituted phenyl Demonstrated antihypertensive activity (IC₅₀: 12–45 μM)
4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide (848739-94-6) Phthalazinone-benzamide Methyl-phthalazinone, benzamide Anticancer activity via kinase inhibition

Key Insights

Bioactivity Profile :

  • The target compound’s pyrazole group may confer superior binding affinity compared to simpler aryl substituents (e.g., 369404-26-2) due to enhanced hydrogen-bonding capacity .
  • Thioxo-triazole hybrids (e.g., compounds 4(a-i) in ) exhibit measurable antihypertensive activity, suggesting that the pyridazine core is a viable pharmacophore. However, the pyrazole substituent in the target compound could improve solubility or metabolic stability.

Crystallographic studies (via SHELX-based refinements ) of related compounds reveal that pyridazine-carboxamides often form layered hydrogen-bond networks, which stabilize their solid-state structures and influence bioavailability .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, including condensation of pyridazine intermediates with carbohydrazides (similar to methods in ). This contrasts with simpler one-step amidation routes used for 369404-26-2 .

Research Findings and Implications

Hydrogen Bonding and Crystallography :

  • Graph-set analysis (as per Etter’s formalism ) predicts that the pyrazole N-H and carbonyl groups in the target compound participate in intermolecular hydrogen bonds, forming robust supramolecular assemblies. This aligns with crystallographic data for pyridazine derivatives refined using SHELX .

The pyrazole moiety may modulate selectivity for ACE subtypes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling pyridazine and pyrazole moieties via nucleophilic substitution or amidation. For example, details a general procedure for analogous pyridazine derivatives: refluxing intermediates (e.g., 6-oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide) with sodium acetate in ethanol, followed by crystallization .
  • Key Variables :

  • Temperature : Higher temperatures (e.g., reflux) improve reaction rates but may degrade thermally unstable intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol aids in precipitation.
  • Catalysts : Sodium acetate acts as a base to deprotonate intermediates, facilitating coupling .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • NMR Spectroscopy : Use DMSO-d6 at 378 K to resolve signals for labile protons (e.g., NH or OH groups), as demonstrated in for related pyridazine derivatives .
  • Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. notes that pyridazine derivatives are generally stable under neutral conditions but hydrolyze in strongly acidic/basic environments .

Q. What analytical techniques are most effective for confirming the molecular structure and purity?

  • Primary Methods :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using solvent references (e.g., DMSO-d6 at δH 2.50 ppm, δC 39.51 ppm) and compare to analogous compounds (e.g., reports δH 8.63 ppm for pyridazine protons) .
  • LCMS/HRMS : Confirm molecular weight (expected ~393.43 g/mol based on ) and detect impurities .
    • Supplementary Data :
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL ( ) to refine crystal structures, though twinning or low resolution may require high-quality crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives, such as conflicting antimicrobial vs. anticancer efficacy?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyrazole vs. thiophene in ) and test activity across assays .
  • Target Profiling : Use kinase inhibition assays (e.g., MEK inhibition in ) to identify off-target interactions that may explain discrepancies .
    • Example :
SubstituentBioactivity (IC50)Target
Pyrazole ()0.8 µM (Anticancer)CDK2
Thiophene ()2.3 µM (Antimicrobial)DNA gyrase

Q. What strategies optimize crystallization of this compound for X-ray studies, given its complex heterocyclic structure?

  • Challenges : Flexibility from ethyl linkers and pyrazole/pyridazine rings may hinder crystal packing.
  • Solutions :

  • Solvent Screening : Use mixed solvents (e.g., DMF/water) to slow nucleation. achieved crystals for a related compound using ethanol/water .
  • Additives : Introduce co-crystallization agents (e.g., DMSO) to stabilize conformations .
    • Validation : Apply SHELXL refinement ( ) and check for R-factor convergence (<5% for high reliability) .

Q. How do electronic effects of substituents (e.g., pyrazole vs. imidazole) influence the compound’s reactivity in medicinal chemistry applications?

  • Mechanistic Insight :

  • Pyrazole : Electron-withdrawing nature increases electrophilicity of the pyridazine ring, enhancing nucleophilic attack (e.g., amidation in ) .
  • Imidazole : Electron-donating groups stabilize intermediates but may reduce reaction rates.
    • Experimental Design :
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR if fluorinated analogs are synthesized (e.g., ) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for structurally similar pyridazine derivatives?

  • Key Factors :

  • Counterion Effects : Carboxylate salts () exhibit higher aqueous solubility than esters () .
  • Crystallinity : Amorphous forms (e.g., ) may show artificially high solubility compared to crystalline phases .
    • Resolution : Standardize protocols (e.g., shake-flask method at 25°C) and report polymorphic forms.

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to model multi-variable reactions, as in ’s flow-chemistry approach .
  • Data Validation : Cross-reference NMR assignments with databases (e.g., PubChem in ) and validate crystallographic data via checkCIF .

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